![molecular formula C15H16N2O6 B554549 Z-D-Ala-OSu CAS No. 27167-53-9](/img/structure/B554549.png)
Z-D-Ala-OSu
Overview
Description
Z-D-Ala-OSu is a white powder . It is an intermediate used in the preparation of N-α-aminoacyl derivatives of melphalan for potential use in drug targeting .
Synthesis Analysis
Z-D-Ala-OSu is synthesized using a method based on mixed anhydrides and activated esters . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .
Molecular Structure Analysis
The molecular formula of Z-D-Ala-OSu is C15H16N2O6 . Its molecular weight is 320.3 .
Chemical Reactions Analysis
Z-D-Ala-OSu is used in peptide synthesis as a coupling reagent . It is a derivative of succinimide and Z-b-Alanine, two chemical compounds that are commonly used in organic synthesis .
Physical And Chemical Properties Analysis
Z-D-Ala-OSu is a white powder with a density of 1.36 . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Developing Dense Plasma Focus Capabilities at the University of Michigan
- Overview : Discusses the Z-machine at Sandia National Laboratories, crucial for plasma physics research. The paper explores the Dense Plasma Focus (DPF), a type of z-pinch experiment, highlighting its role in fusion reactions and its potential implications in high-energy-density physics (Shah, Jordan, Mcbride, & Seyler, 2018).
Creation of a GUI for Zori, a Quantum Monte Carlo program, using Rappture
- Overview : Addresses the challenge of making advanced scientific software, like Zori, accessible to users beyond the developers. It emphasizes the use of GUIs for complex scientific applications, making them more user-friendly and reducing errors (Olivares-Amaya, Ferrer, Lester, & Amador-Bedolla, 2007).
The Zwicky Transient Facility: Observing System
- Overview : Explores the ZTF Observing System for studying astrophysical phenomena. The paper describes the technology and equipment used, like the Samuel Oschin Telescope, and its applications in collecting and analyzing survey data (Dekany et al., 2014).
A Brief Review of Atomic Layer Deposition: From Fundamentals to Applications
- Overview : Reviews Atomic Layer Deposition (ALD), a technique for producing thin films of various materials. The paper highlights its applications in areas such as solar cell devices and solid oxide fuel cells, illustrating the versatility of ALD in different technologies (Johnson, Hultqvist, & Bent, 2014).
Protein Structure Refinement and Prediction via NMR Chemical Shifts and Quantum Chemistry
- Overview : Presents a method using Bayesian probability and NMR chemical shifts for deriving structural information about proteins. This approach combines spectroscopic data with quantum chemistry for predicting protein structure, highlighting the integration of experimental and computational techniques (Le, Pearson, Dios, & Oldfield, 1995).
Z Factor: A New Index for Measuring Academic Research Output
- Overview : Proposes the Z factor as a new method for evaluating an individual researcher's annual academic performance. This approach is highlighted as critical in contexts where funding and resources are competitive (Zhuo, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIYNISEFIEQBC-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356928 | |
Record name | Z-D-Ala-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Ala-OSu | |
CAS RN |
27167-53-9 | |
Record name | Z-D-Ala-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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